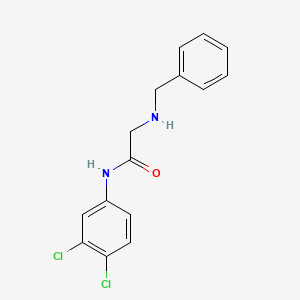

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide

説明

2-(Benzylamino)-N-(3,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group and a benzylamino substituent. The 3,4-dichlorophenyl moiety is a common pharmacophore in opioid receptor ligands (e.g., U-47700) and bioactive molecules due to its lipophilic and electron-withdrawing properties . The benzylamino group may enhance solubility or modulate receptor interactions, as seen in related N-substituted acetamides .

Synthesis likely involves coupling 2-(3,4-dichlorophenyl)acetic acid (or its chloride) with benzylamine, analogous to methods for similar compounds (e.g., reaction of 2-(3,4-dichlorophenyl)acetyl chloride with 2-aminothiazole in ) . Crystallographic data for structurally related compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal planar deviations between aromatic rings (~60°) and hydrogen-bonded dimer formations, which may influence stability and bioavailability .

特性

IUPAC Name |

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAGZCHFYMPFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with benzylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

化学反応の分析

Types of Reactions

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide and related compounds:

Key Comparisons:

Opioid Receptor Affinity: U-47700 and other N-substituted acetamides (e.g., U-50488H) exhibit high MOR/KOR binding, whereas 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide’s benzylamino group may alter receptor selectivity or potency. The dimethylamino-cyclohexyl group in U-47700 enhances lipophilicity and CNS penetration, unlike the benzylamino variant . In vitro binding data for U-47700: MOR Ki = 7.5 nM (7.5× morphine) . No comparable data exist for the target compound.

Agrochemical Utility: Chloroacetamides like dimethenamid and alachlor are herbicides targeting acetyl-CoA carboxylase (ACCase). The dichlorophenyl group in the target compound may confer similar activity, but the benzylamino substituent could reduce phytotoxicity or enhance selectivity .

Crystallographic and Stability Profiles: Thiazole- and benzothiazole-substituted analogs () form hydrogen-bonded dimers (R₂²(8) motifs), improving crystallinity. The benzylamino variant’s bulkier substituent may disrupt such packing, affecting solubility or thermal stability .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., ) achieves ~45% yields for benzothiazole analogs, while traditional coupling () requires prolonged stirring. The target compound’s synthesis may benefit from optimized coupling agents (e.g., EDC/HCl) .

生物活性

2-(Benzylamino)-N-(3,4-dichlorophenyl)acetamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide is . The presence of a benzylamino group and a dichlorophenyl moiety contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing the 3,4-dichlorophenyl group have shown effectiveness against gram-positive bacteria and mycobacterial strains. A study highlighted that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing its ability to induce apoptosis in cancer cell lines. A comparative study on similar compounds revealed that certain derivatives exhibited cytotoxicity with minimal effects on primary mammalian cells .

The biological activity of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.

- Gene Expression Modulation : The compound may influence gene expression related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of 3,4-dichlorocinnamanilides, closely related to our compound of interest. These studies demonstrated that derivatives showed higher antibacterial efficacy than clinically used drugs like ampicillin and isoniazid .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. It was found that some compounds had significant activity against cancer cells while exhibiting low toxicity towards normal cells .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。